molecular formula C9H14N2 B066588 (S)-2-(2-Pyridyl)butan-2-amine CAS No. 190524-24-4

(S)-2-(2-Pyridyl)butan-2-amine

Cat. No. B066588
M. Wt: 150.22 g/mol
InChI Key: GCYQSVQWRXALCV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-Pyridyl)butan-2-amine, also known as L-NNA, is a chemical compound that has been used in various scientific research applications. This compound is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme responsible for the production of nitric oxide (NO) in the body.

Mechanism Of Action

(S)-2-(2-Pyridyl)butan-2-amine works by inhibiting the activity of NOS, which is an enzyme responsible for the production of NO in the body. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting the production of NO, (S)-2-(2-Pyridyl)butan-2-amine can modulate these physiological processes and affect various disease states.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-2-(2-Pyridyl)butan-2-amine are dependent on the specific research application. In cardiovascular research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to increase blood pressure and decrease vascular tone by inhibiting the production of NO. In neurodegenerative disease research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to induce neuronal cell death by inhibiting the production of NO. In cancer research, (S)-2-(2-Pyridyl)butan-2-amine has been shown to inhibit tumor growth and metastasis by modulating the immune response.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-2-(2-Pyridyl)butan-2-amine in scientific research is that it is a potent and selective inhibitor of NOS. This allows researchers to specifically target the production of NO in various physiological processes. However, one limitation of using (S)-2-(2-Pyridyl)butan-2-amine is that it can have off-target effects on other enzymes and signaling pathways. Therefore, it is important for researchers to carefully design their experiments and control for these potential off-target effects.

Future Directions

There are several future directions for the use of (S)-2-(2-Pyridyl)butan-2-amine in scientific research. One direction is to investigate the role of NO in various disease states and to develop new therapies that target the NO signaling pathway. Another direction is to develop new and more selective inhibitors of NOS that can be used in clinical settings. Additionally, (S)-2-(2-Pyridyl)butan-2-amine can be used in combination with other drugs to enhance their therapeutic effects. Overall, (S)-2-(2-Pyridyl)butan-2-amine is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.

Synthesis Methods

The synthesis of (S)-2-(2-Pyridyl)butan-2-amine involves the reaction of 2-pyridylacetonitrile with 2-bromo-2-methylbutane in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield (S)-2-(2-Pyridyl)butan-2-amine as a white crystalline solid. This synthesis method has been well established and is widely used in various research laboratories.

Scientific Research Applications

(S)-2-(2-Pyridyl)butan-2-amine has been used in various scientific research applications, including the study of cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular research, (S)-2-(2-Pyridyl)butan-2-amine has been used to investigate the role of NO in regulating blood pressure and vascular tone. In neurodegenerative disease research, (S)-2-(2-Pyridyl)butan-2-amine has been used to study the role of NO in neuronal cell death. In cancer research, (S)-2-(2-Pyridyl)butan-2-amine has been used to investigate the role of NO in tumor growth and metastasis.

properties

CAS RN

190524-24-4

Product Name

(S)-2-(2-Pyridyl)butan-2-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-2-pyridin-2-ylbutan-2-amine

InChI

InChI=1S/C9H14N2/c1-3-9(2,10)8-6-4-5-7-11-8/h4-7H,3,10H2,1-2H3/t9-/m0/s1

InChI Key

GCYQSVQWRXALCV-VIFPVBQESA-N

Isomeric SMILES

CC[C@@](C)(C1=CC=CC=N1)N

SMILES

CCC(C)(C1=CC=CC=N1)N

Canonical SMILES

CCC(C)(C1=CC=CC=N1)N

synonyms

2-Pyridinemethanamine,alpha-ethyl-alpha-methyl-,(S)-(9CI)

Origin of Product

United States

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